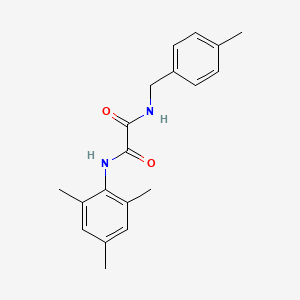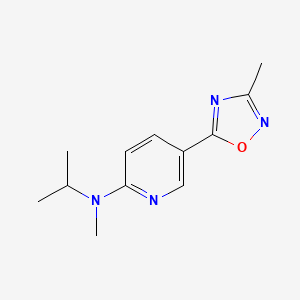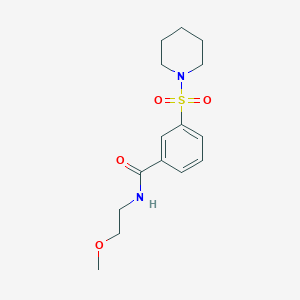
N-mesityl-N'-(4-methylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-N'-(4-methylbenzyl)ethanediamide, also known as MMBENZA, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. MMBENZA has been shown to have potential applications in the fields of medicine, agriculture, and materials science.
Scientific Research Applications
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential applications in a variety of scientific research fields. In the field of medicine, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for cancer and other diseases. In the field of agriculture, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a herbicide and insecticide. In the field of materials science, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a polymer additive.
Mechanism of Action
The mechanism of action of N-mesityl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce pain and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a variety of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-mesityl-N'-(4-methylbenzyl)ethanediamide.
Future Directions
There are several future directions for research involving N-mesityl-N'-(4-methylbenzyl)ethanediamide. One area of research could be to further investigate its potential as a treatment for cancer and other diseases. Another area of research could be to investigate its potential as a herbicide and insecticide in the field of agriculture. In addition, further studies could be conducted to better understand its mechanism of action and to identify potential side effects. Overall, N-mesityl-N'-(4-methylbenzyl)ethanediamide is a promising compound that has potential applications in a variety of scientific research fields.
Synthesis Methods
The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide involves the reaction of 4-methylbenzylamine with mesityl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide is a relatively straightforward process, and the compound can be obtained in high yields.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(8-6-12)11-20-18(22)19(23)21-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYLMHYTUDNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6874194 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
